molecular formula C18H14FNO2 B2663521 1-(2-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid CAS No. 1192992-02-1

1-(2-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid

Cat. No.: B2663521
CAS No.: 1192992-02-1
M. Wt: 295.313
InChI Key: FBCSKSFRAGFBNS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the pyrrole class of heterocyclic compounds. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a phenyl group attached to a pyrrole ring, with a carboxylic acid functional group at the 3-position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-fluoroacetophenone, which undergoes bromination to form bromo-2’-fluoroacetophenone. This intermediate is then reacted with cyan-acetic ester to yield 2-cyano-4-(2-fluorophenyl)-4-ketobutyric acid ester. Cyclization of this intermediate in the presence of hydrogen chloride in ethyl acetate solution produces chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester. Subsequent dechlorination using palladium on carbon and hydrogen, followed by reduction with diisobutylaluminium hydride (DIBAL) and oxidation with manganese dioxide, yields the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

1-(2-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity. The combination of fluorine, methyl, and phenyl groups attached to the pyrrole ring provides distinct electronic and steric properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(2-fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2/c1-12-14(18(21)22)11-17(13-7-3-2-4-8-13)20(12)16-10-6-5-9-15(16)19/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCSKSFRAGFBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2F)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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